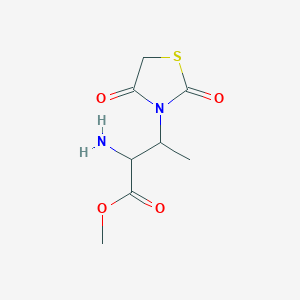

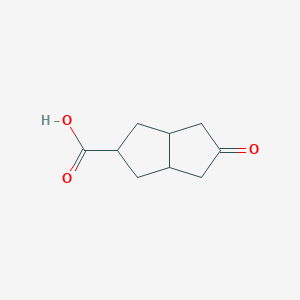

5-Oxooctahydropentalene-2-carboxylic acid

Übersicht

Beschreibung

5-Oxooctahydropentalene-2-carboxylic acid is a chemical compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 . The compound is typically stored at 4°C and is in the form of an oil .

Molecular Structure Analysis

The InChI code for 5-Oxooctahydropentalene-2-carboxylic acid is 1S/C9H12O3/c10-8-3-5-1-7(9(11)12)2-6(5)4-8/h5-7H,1-4H2,(H,11,12) . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Carbapenem Biosynthesis : The study by Stapon, Li, and Townsend (2003) delves into the biosynthesis of carbapenem, a beta-lactam antibiotic, highlighting the role of CarC in the stereoinversion process from L-proline. This research underscores the intricate biochemical pathways involved in antibiotic production and the potential for developing novel antibiotics through enzymatic tailoring (Stapon, Li, & Townsend, 2003).

Oxidation Catalysis : Uyanik, Akakura, and Ishihara (2009) explored the use of 2-iodoxybenzenesulfonic acid as a catalyst for the oxidation of alcohols to various carbonyl compounds. This study presents an efficient method for transforming simple alcohols into more complex molecules, demonstrating the versatility of oxidative catalysis in organic synthesis (Uyanik, Akakura, & Ishihara, 2009).

Flavoprotein Oxidase Engineering : Pickl et al. (2017) reported on the rational engineering of a flavoprotein oxidase to enhance the direct oxidation of alcohols to carboxylic acids. This work contributes to the field of enzyme engineering, offering a biocatalytic approach to producing carboxylic acids from renewable resources (Pickl et al., 2017).

Decarboxylative Coupling : Neely and Rovis (2014) investigated the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, showcasing the utility of carboxylic acids as traceless activators in the synthesis of complex pyridine derivatives. This study highlights the innovative strategies in catalysis for constructing nitrogen-containing heterocycles, essential in pharmaceutical development (Neely & Rovis, 2014).

Materials Science and Polymer Chemistry

Polysaccharide Mimics : Wathier, Stoddart, Sheehy, and Grinstaff (2010) developed high-molecular-weight hydrophilic polymers mimicking natural acidic polysaccharides like alginate. These polymers, which bear carboxylic acid and hydroxyl groups, demonstrate the potential for biomedical applications and the design of synthetic substitutes for natural polysaccharides (Wathier et al., 2010).

Photoreleasable Protecting Groups : Klan, Zabadal, and Heger (2000) introduced the 2,5-dimethylphenacyl chromophore as a novel photoreleasable protecting group for carboxylic acids. This advancement in photochemistry opens new avenues for controlled release mechanisms and the synthesis of light-responsive materials (Klan, Zabadal, & Heger, 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8-3-5-1-7(9(11)12)2-6(5)4-8/h5-7H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZWCFVVOIQQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1CC(=O)C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxooctahydropentalene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.